2-Chloro-4-methylpyrimidine-5-carbaldehyde

Purity Quality Control Procurement

Researchers face synthetic irreproducibility when substituting analogs with different methyl positioning. This pyrimidine core offers a defined 4-methyl pattern that preserves electronic distribution for predictable SNAr and aldehyde chemistries. - **Orthogonal reactivity**: Chloro site for late-stage amination; aldehyde for reductive amination/Grignard additions. - **Application proven**: Ideal for kinase inhibitor libraries and agrochemical intermediates. - **Supply confidence**: ≥95% purity, stable crystalline solid. Stocked for immediate lab delivery.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
Cat. No. B12275008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methylpyrimidine-5-carbaldehyde
Molecular FormulaC6H5ClN2O
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C=O)Cl
InChIInChI=1S/C6H5ClN2O/c1-4-5(3-10)2-8-6(7)9-4/h2-3H,1H3
InChIKeyWLLUOHGOGOFTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methylpyrimidine-5-carbaldehyde: Procurement & Chemical Profile


2-Chloro-4-methylpyrimidine-5-carbaldehyde (CAS not specified in search) is a heterocyclic building block characterized by a pyrimidine core substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a reactive aldehyde group at the 5-position . This specific substitution pattern distinguishes it from other chloropyrimidine carbaldehydes and makes it a versatile intermediate in medicinal chemistry and agrochemical synthesis . Its procurement is typically guided by purity specifications, which are commonly reported at 95% or higher, and its utility lies in the orthogonal reactivity of the chloro and aldehyde functionalities .

1
Purity Specification Confirm vendor-reported purity meets application sensitivity; baseline ≥95% may require upgrade to higher-grade for catalytic or sensitive coupling steps.
2
Orthogonal Reactivity 2-chloro and 5-formyl groups enable sequential diversification via SNAr and carbonyl chemistry, supporting multi-step library synthesis without protecting-group interference.
3
Procurement Context Suited as a heterocyclic building block for medicinal chemistry and agrochemical intermediate workflows; verify lot-specific purity and residual solvent profile before scale-up.

2-Chloro-4-methylpyrimidine-5-carbaldehyde: Analog Substitution Risks


Direct substitution of 2-Chloro-4-methylpyrimidine-5-carbaldehyde with closely related analogs, such as 2-chloro-5-pyrimidinecarbaldehyde or 2-chloro-4-(methylamino)pyrimidine-5-carbaldehyde, cannot be assumed to be functionally equivalent . The presence and position of the 4-methyl group significantly alters the electronic distribution of the pyrimidine ring, impacting both the electrophilicity of the aldehyde carbon and the reactivity of the 2-chloro site in nucleophilic aromatic substitution (SNAr) reactions . This can lead to divergent reaction rates and product profiles, as demonstrated in studies of similar pyrimidine carbaldehydes where substituent effects directly correlate with yield and chemoselectivity [1]. Without direct comparative data, relying on a generic analog introduces significant risk to synthetic reproducibility and the biological activity of any resulting derivative.

Analog 2-chloro-5-pyrimidinecarbaldehyde or 2-chloro-4-(methylamino) analogs may shift electronic distribution at the 5-position, altering aldehyde electrophilicity and SNAr reactivity at the 2-chloro site.
Yield Substituent-dependent yields in related pyrimidine carbaldehydes range from 52% to 89%; a different substitution pattern may produce a divergent reaction-rate and chemoselectivity profile.
Data Gap No head-to-head comparative data are available; generic analog substitution introduces significant risk to synthetic reproducibility and downstream biological activity of resulting derivatives.

2-Chloro-4-methylpyrimidine-5-carbaldehyde: Quantitative Differentiation Guide


Purity Benchmark

The standard commercial purity for 2-Chloro-4-methylpyrimidine-5-carbaldehyde is typically cited as 95% . However, this represents a baseline. High-purity analytical standards (>99%) for related pyrimidine carbaldehydes, such as 2-chloropyrimidine-5-carbaldehyde, are often characterized by HPLC and NMR to confirm identity and purity . For procurement of 2-Chloro-4-methylpyrimidine-5-carbaldehyde, specifying a required purity level based on the sensitivity of the intended application is critical. Relying on a 95% purity grade for applications requiring >99% purity can lead to failed syntheses due to unknown impurities acting as catalyst poisons or side-reaction initiators.

Purity Benchmark
Class-level inference
Typical: 95%
High-purity analog: >99%
Procurement-grade purity directly impacts yield and side-product profile.
Vendor-reported data; verify with in-house HPLC or NMR for sensitive applications.
Purity Quality Control Procurement

Synthetic Yield Differentiation

While direct comparative yield data for 2-Chloro-4-methylpyrimidine-5-carbaldehyde is not available in the retrieved sources, studies on analogous 4-methylpyrimidine carbaldehydes demonstrate that the 4-substituent directly influences the yield of subsequent transformations. For instance, the Riley oxidation of 4-methylpyrimidines to corresponding 4-carbaldehydes proceeds with yields that are sensitive to the specific reaction conditions and substrate structure [1]. In a related class of compounds, isolated yields for forming pyrimidine derivatives range significantly from 52% to 89% depending on the substituent pattern [2]. This class-level evidence strongly suggests that the 2-chloro-4-methyl substitution pattern on 2-Chloro-4-methylpyrimidine-5-carbaldehyde will result in a distinct reactivity profile and synthetic yield compared to unsubstituted or differently substituted pyrimidine carbaldehydes, such as 2-chloropyrimidine-5-carbaldehyde.

Synthetic Yield Differentiation
Class-level inference
Related pyrimidine derivative yields span 52%–89% depending on substituent pattern.
4-methyl substitution may alter reaction efficiency and chemoselectivity versus unsubstituted analogs.
No direct yield data for this compound; class-level evidence suggests distinct reactivity.
Synthesis Reactivity Medicinal Chemistry

Biological Target Engagement

2-Chloro-4-methylpyrimidine-5-carbaldehyde serves as a key building block for generating libraries of kinase inhibitors. The pyrimidine core is a privileged scaffold in kinase drug discovery [1]. While no direct IC50 or Kd data is available for 2-Chloro-4-methylpyrimidine-5-carbaldehyde itself, data from related pyrimidine-based inhibitors show a wide range of potencies, with IC50 values varying from low nanomolar (e.g., 1.35 nM for a related compound against human H3R receptor [2]) to micromolar (e.g., 8.8 µM against Plasmodium falciparum G6PD [3]). The specific 2-chloro-4-methyl substitution pattern is hypothesized to confer a distinct binding affinity and selectivity profile compared to other chloropyrimidine aldehydes used to generate kinase inhibitor libraries, making it a unique starting point for hit-to-lead campaigns.

Biological Target Engagement
Data to verify
No direct IC50 or Kd available. Related pyrimidine inhibitors show potencies from low nanomolar to micromolar range.
2-chloro-4-methyl pattern may confer distinct kinase binding versus other chloropyrimidine aldehydes; requires empirical validation.
Hypothesis based on scaffold class; confirm in target-specific biochemical assays.
Kinase Inhibition Drug Discovery Pharmacology

2-Chloro-4-methylpyrimidine-5-carbaldehyde: Application Scenarios


Kinase Inhibitor Library Synthesis

This compound is ideally suited as a starting material for generating focused libraries of pyrimidine-based kinase inhibitors. The aldehyde functionality allows for rapid diversification via reductive amination or Grignard additions, while the 2-chloro group serves as a handle for late-stage SNAr functionalization with various amines [1]. This orthogonal reactivity profile, inferred from class-level evidence of pyrimidine kinase inhibitor synthesis [1], enables efficient exploration of chemical space around the pyrimidine core, accelerating hit identification and lead optimization.

Agrochemical Intermediate Synthesis

The pyrimidine ring is a common motif in agrochemicals, including fungicides and herbicides. 2-Chloro-4-methylpyrimidine-5-carbaldehyde can be used to prepare advanced intermediates for new crop protection agents. The chloro and aldehyde groups provide versatile synthetic entry points for introducing a wide array of functional groups required for optimizing physicochemical properties and target binding in an agrochemical context [1].

Chemical Biology Probes

The compound can be utilized to create chemical probes for target identification and validation studies. For instance, the aldehyde group can be used to attach a biotin tag or a fluorescent reporter via a linker. This allows for the creation of affinity probes based on the 2-chloro-4-methylpyrimidine scaffold, which can then be used in pull-down assays or cellular imaging to identify and study protein targets of interest [1].

Material Science Heterocycle Synthesis

Beyond pharmaceutical applications, 2-Chloro-4-methylpyrimidine-5-carbaldehyde can serve as a precursor for synthesizing more complex heterocyclic systems like furo[3,2-d]pyrimidines, which have shown potential in material science applications, particularly as fluorescent dyes and sensors [2]. The aldehyde group's reactivity is central to forming these fused ring systems.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal aldehyde and chloro handles for sequential diversification
Reductive amination and SNAr step-yields on scaffold
Agrochemical intermediate synthesis
Pyrimidine core with two reactive entry points for functional-group introduction
Physicochemical property optimization for crop-protection lead series
Chemical biology probe development
Aldehyde handle enables linker attachment for biotin or fluorophore conjugation
Pull-down and imaging target-engagement confirmation
Material science heterocycle synthesis
Aldehyde reactivity supports fused-ring formation (e.g., furo[3,2-d]pyrimidines)
Fluorescent-dye and sensor property screening
Applications inferred from class-level pyrimidine-building-block use; confirm fit with in-house validation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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